molecular formula C8H17Cl2N B1460003 4-(Chloromethyl)-1,4-dimethylpiperidine hydrochloride CAS No. 1803583-62-1

4-(Chloromethyl)-1,4-dimethylpiperidine hydrochloride

Cat. No. B1460003
CAS RN: 1803583-62-1
M. Wt: 198.13 g/mol
InChI Key: PNQJKMIMYBNTNY-UHFFFAOYSA-N
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Description

“4-(Chloromethyl)-1,4-dimethylpiperidine hydrochloride” is likely a derivative of piperidine, a common organic compound used in chemical synthesis . Piperidine derivatives are often used as reagents or building blocks in the synthesis of more complex chemical compounds .


Synthesis Analysis

While specific synthesis methods for “4-(Chloromethyl)-1,4-dimethylpiperidine hydrochloride” are not available, chloromethyl compounds are generally synthesized through nucleophilic substitution reactions . For example, 4-(Chloromethyl)pyridine hydrochloride can be synthesized from 4-methylpyridine .


Molecular Structure Analysis

The molecular structure of “4-(Chloromethyl)-1,4-dimethylpiperidine hydrochloride” would likely include a piperidine ring, which is a six-membered ring with one nitrogen atom, and a chloromethyl group attached to the ring .


Chemical Reactions Analysis

Chloromethyl compounds, like “4-(Chloromethyl)-1,4-dimethylpiperidine hydrochloride”, are typically reactive due to the presence of the chloromethyl group. They can undergo various reactions, including nucleophilic substitution and elimination reactions .

Scientific Research Applications

Peptide Synthesis

4-(Chloromethyl)-1,4-dimethylpiperidine hydrochloride: is utilized as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters . This provides a polar ‘handle’ which aids in the separation and purification of the peptide. The group can be introduced in the presence of a base, such as tetramethylguanidine, and is stable to acid-catalyzed removal of Cbz protecting groups. It can be removed by base, sodium in liquid ammonia, or catalytic hydrogenolysis .

Organic Synthesis

This compound serves as an important raw material and intermediate in organic synthesis. Its reactivity with various organic substrates allows for the creation of complex molecules that are essential in the development of new organic compounds with potential applications in different fields of chemistry .

Pharmaceuticals

In the pharmaceutical industry, 4-(Chloromethyl)-1,4-dimethylpiperidine hydrochloride is used in the synthesis of various drug molecules. Its role as an intermediate can lead to the development of new therapeutic agents with improved efficacy and safety profiles .

Agrochemicals

The compound finds application in the agrochemical sector where it is used to synthesize pesticides, herbicides, and fungicides. These agrochemicals play a crucial role in protecting crops from pests and diseases, thereby contributing to food security .

Material Science

Researchers use this chemical in the field of material science, particularly in the synthesis of novel materials with unique properties. These materials could have applications in electronics, coatings, and as additives in various industrial processes .

Analytical Chemistry

4-(Chloromethyl)-1,4-dimethylpiperidine hydrochloride: can be used in analytical chemistry as a derivatization agent for the analysis of complex mixtures. It helps in modifying compounds to make them more detectable by analytical instruments .

Mechanism of Action

The mechanism of action of “4-(Chloromethyl)-1,4-dimethylpiperidine hydrochloride” would depend on its specific use. For example, some chloromethyl compounds are used as biocides, where they can oxidize thiol-containing residues, effectively killing most aerobic and anaerobic bacteria .

Safety and Hazards

Chloromethyl compounds can be hazardous. They can cause skin and eye irritation, and they can be harmful if swallowed or inhaled . Proper safety measures should be taken when handling these compounds.

Future Directions

The future directions of “4-(Chloromethyl)-1,4-dimethylpiperidine hydrochloride” would depend on its specific applications. Chloromethyl compounds are widely used in organic synthesis, and new uses and synthesis methods are continually being researched .

properties

IUPAC Name

4-(chloromethyl)-1,4-dimethylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClN.ClH/c1-8(7-9)3-5-10(2)6-4-8;/h3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQJKMIMYBNTNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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